molecular formula C16H18ClNO5S B2558984 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1428153-06-3

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B2558984
CAS No.: 1428153-06-3
M. Wt: 371.83
InChI Key: MDLRRAKPFXLZPG-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methoxy groups, and a methoxybenzyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methoxybenzyl chloride in the presence of a base to form the desired sulfonamide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLRRAKPFXLZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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